molecular formula C9H8N2O2 B1502547 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190323-05-7

6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1502547
CAS No.: 1190323-05-7
M. Wt: 176.17 g/mol
InChI Key: ZFSLPOGRISAROT-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a pyrrolo[3,2-b]pyridine core with a methoxy group at the 6-position and a formyl group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrrolo[3,2-b]pyridine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step process involving:

    • Halogenation: Introducing a halogen (e.g., bromine) at the desired position on the pyrrolo[3,2-b]pyridine ring.

    • Nucleophilic Substitution: Replacing the halogen with a methoxy group using methanol in the presence of a base.

    • Formylation: Introducing the formyl group at the 3-position using reagents like formic acid or Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the methoxy group to a hydroxyl group.

  • Reduction: Reduction reactions can reduce the formyl group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like ammonia or amines in the presence of a base.

Major Products Formed:

  • Oxidation: 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

  • Reduction: 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-aminomethyl.

  • Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various biomolecules and receptors. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

  • 1H-pyrrolo[2,3-b]pyridine derivatives

  • Indole derivatives

Uniqueness: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its methoxy and formyl groups provide distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-8-9(11-4-7)6(5-12)3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLPOGRISAROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676853
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190323-05-7
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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